r-Weinsaure

Description

Historical Context of Tartaric Acid in Stereochemistry and Chirality Discovery

The history of tartaric acid is deeply intertwined with the emergence of stereochemistry. Tartaric acid was known to winemakers for centuries, but its chemical extraction process was developed in 1769 by Swedish chemist Carl Wilhelm Scheele. wikipedia.orgbritannica.com A pivotal moment occurred in 1832 when Jean Baptiste Biot observed that tartaric acid obtained from natural sources could rotate plane-polarized light, a property termed optical activity. wikipedia.orglibretexts.orgnih.govpasteur.fr This observation was crucial, as it indicated an intrinsic asymmetry within the substance. pasteur.fr

Building upon Biot's work, Louis Pasteur conducted a seminal investigation in 1848 into the crystalline forms of sodium ammonium (B1175870) tartrate, a salt of tartaric acid. wikipedia.orglibretexts.orgnih.govpasteur.frsif.it He discovered that crystals of the racemic mixture (an optically inactive form) were a mixture of two distinct, non-superimposable mirror-image forms, exhibiting hemihedral facets. libretexts.orgsif.it Pasteur meticulously separated these crystals manually using tweezers and a magnifier. libretexts.orgsoka.ac.jp He found that solutions prepared from one type of crystal rotated polarized light in one direction (dextrorotatory, or (+)), while solutions from the mirror-image crystals rotated light to the same extent in the opposite direction (levorotatory, or (-)). libretexts.org A mixture of equal parts of these two forms was optically inactive, which he termed "racemic acid". libretexts.orgsoka.ac.jp

This groundbreaking work by Pasteur demonstrated for the first time that molecules themselves could be chiral, existing as enantiomers that are non-superimposable mirror images of each other. libretexts.orgsif.it His research on tartaric acid laid the foundation for the field of stereochemistry, the study of the spatial arrangement of atoms within molecules. pasteur.frsif.it

Nomenclature and Stereoisomeric Forms of Tartaric Acid: A Focus on (2R,3R)-Tartaric Acid

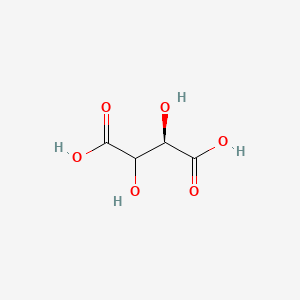

Tartaric acid (2,3-dihydroxybutanedioic acid) contains two chiral centers at the C2 and C3 positions. soka.ac.jppressbooks.pubaccessscience.com Due to the presence of these chiral centers, tartaric acid can exist in several stereoisomeric forms. There are theoretically 2^n stereoisomers for a molecule with 'n' chiral centers; however, in the case of tartaric acid, the molecular symmetry reduces the number of unique stereoisomers to three. soka.ac.jppressbooks.pub

The three stereoisomers of tartaric acid are:

L-(+)-Tartaric Acid: This is the naturally occurring form and is dextrorotatory, meaning it rotates plane-polarized light clockwise. wikipedia.orgatamanchemicals.comlibretexts.org In modern stereochemical nomenclature, this isomer is designated as (2R,3R)-tartaric acid. wikipedia.orgatamanchemicals.comatamankimya.commpg.de The (R,R) designation refers to the absolute configuration of the two chiral centers according to the Cahn-Ingold-Prelog priority rules.

D-(-)-Tartaric Acid: This is the enantiomer of L-(+)-tartaric acid and is levorotatory, rotating plane-polarized light counterclockwise. atamanchemicals.comlibretexts.orgnih.gov Its modern designation is (2S,3S)-tartaric acid. wikipedia.orgatamanchemicals.comatamankimya.com

Meso-Tartaric Acid: This isomer is achiral despite having two chiral centers because it possesses an internal plane of symmetry. wikipedia.orgsoka.ac.jppressbooks.pub It is optically inactive. libretexts.orgsoka.ac.jppressbooks.pub Meso-tartaric acid can be designated as (2R,3S) or (2S,3R), as these represent the same molecule. wikipedia.orgpressbooks.pubatamankimya.com

The focus of this article is specifically on (2R,3R)-tartaric acid, the naturally abundant enantiomer. It is also commonly referred to by its historical designation, L-(+)-tartaric acid. wikipedia.orgatamanchemicals.comatamankimya.commpg.de

Here is a table summarizing the key stereoisomers of tartaric acid:

| Stereoisomer | Modern Nomenclature | Optical Activity | PubChem CID |

| L-(+)-Tartaric Acid | (2R,3R)-Tartaric Acid | Dextrorotatory | 444305 atamanchemicals.comfishersci.befishersci.comatamankimya.commpg.denih.govuni.luwikidata.org |

| D-(-)-Tartaric Acid | (2S,3S)-Tartaric Acid | Levorotatory | 439655 atamanchemicals.comfishersci.benih.gov |

| Meso-Tartaric Acid | (2R,3S)-Tartaric Acid | Optically Inactive | 447315 thegoodscentscompany.comnih.gov |

| Racemic Tartaric Acid | (±)-Tartaric Acid | Optically Inactive | 875 wikipedia.orgatamanchemicals.comfishersci.ca |

(Note: Racemic tartaric acid is an equimolar mixture of L-(+)-tartaric acid and D-(-)-tartaric acid.)

Significance and Broad Scope of (2R,3R)-Tartaric Acid in Academic Disciplines

(2R,3R)-Tartaric acid holds significant importance and finds broad application across various academic disciplines, particularly in chemistry. Its inherent chirality makes it an invaluable tool in organic synthesis, especially for the preparation of chiral molecules. wikipedia.orgontosight.aifishersci.befishersci.comnih.gov It is frequently employed as a chiral resolving agent to separate enantiomers from racemic mixtures, a crucial process in the synthesis of enantiomerically pure compounds. sigmaaldrich.comresearchgate.net Derivatives of (2R,3R)-tartaric acid, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid, are also utilized for this purpose and can form diastereoisomeric complexes with chiral alcohols, enabling their separation. researchgate.net

In analytical chemistry, the properties of (2R,3R)-tartaric acid, including its acidity and ability to chelate metal ions, are exploited in various analytical techniques. wikipedia.orgontosight.ai It can be used in titrations and as a complexing agent.

Beyond chemistry, tartaric acid and its derivatives are explored in materials science, with applications ranging from the synthesis of active molecules to components involved in imaging. openedition.org Recent research also investigates the potential of tartaric acid derivatives as antimicrobial agents, particularly against multi-drug resistant bacteria, suggesting applications in food packaging and potentially in combating pathogens. ffhdj.com Studies have also explored the benefits of dietary tartaric acid in aquaculture, indicating potential as a growth stimulator and immunopotentiator in species like Pacific white shrimp. globalseafood.org

The study of tartaric acid continues to contribute to the understanding of molecular asymmetry and its implications in biological systems and synthetic processes. nih.govpasteur.fropenedition.org Its role as a naturally occurring chiral building block and a historical cornerstone in stereochemistry ensures its continued relevance in academic research.

Structure

3D Structure

Properties

Molecular Formula |

C4H6O6 |

|---|---|

Molecular Weight |

150.09 g/mol |

IUPAC Name |

(3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2?/m1/s1 |

InChI Key |

FEWJPZIEWOKRBE-ZILXKATJSA-N |

Isomeric SMILES |

[C@@H](C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Stereochemical Characterization and Conformational Dynamics of 2r,3r Tartaric Acid

Stereochemical Properties and Optical Activity of (2R,3R)-Tartaric Acid

Tartaric acid exists in three stereoisomeric forms: (2R,3R)-tartaric acid, its enantiomer (2S,3S)-tartaric acid, and the achiral meso-tartaric acid ((2R,3S) or (2S,3R)). libretexts.orgquora.comlibretexts.org The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images and constitute a pair of enantiomers. libretexts.orgquora.com Meso-tartaric acid, despite having chiral centers, possesses an internal plane of symmetry, rendering it achiral and optically inactive. libretexts.orglibretexts.orgmasterorganicchemistry.com

Optical activity, the ability of a substance to rotate the plane of plane-polarized light, is a key characteristic of chiral compounds. (2R,3R)-Tartaric acid is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction, and is designated as the (+)-isomer. libretexts.orgmasterorganicchemistry.comatamanchemicals.com Its enantiomer, (2S,3S)-tartaric acid, is levorotatory, rotating light in the counterclockwise direction and designated as the (-)-isomer. libretexts.orgmasterorganicchemistry.comatamanchemicals.com The specific rotation ([α]D) is a standardized measure of optical activity, defined for a specific wavelength of light (typically the sodium D-line at 589 nm), temperature, concentration, and path length. For (2R,3R)-tartaric acid, the specific rotation ([α]D20) is typically found to be between +11.5° and +13.5° for a 20% w/v aqueous solution. nih.gov A racemic mixture, containing equal proportions of (2R,3R) and (2S,3S)-tartaric acid, is optically inactive due to the cancellation of their equal and opposite rotations. masterorganicchemistry.comwolfram.com

The historical separation of racemic tartaric acid by Louis Pasteur in 1848, based on the chirality of its crystals, was a pivotal moment in the understanding of stereochemistry and chirality. masterorganicchemistry.comatamanchemicals.comwolfram.com

Detailed Conformational Analysis of (2R,3R)-Tartaric Acid and its Derivatives

The conformational analysis of (2R,3R)-tartaric acid and its derivatives is crucial for understanding their physical and chemical properties, including reactivity and interactions with other molecules. Conformational preferences are dictated by a balance of various intramolecular interactions.

Experimental Spectroscopic Probes for Conformation (e.g., Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD))

Experimental spectroscopic techniques provide valuable data for validating theoretical predictions and gaining direct insights into the conformations adopted by (2R,3R)-tartaric acid in different environments (e.g., solution, solid state).

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): VCD and ROA are vibrational spectroscopic techniques that measure the differential absorption or scattering of left and right circularly polarized light. These techniques are highly sensitive to the three-dimensional structure and conformation of chiral molecules. The VCD and ROA spectra provide a unique conformational fingerprint that can be compared with theoretically calculated spectra for different conformers, allowing for the identification of the dominant species present.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides information about the local environment of atomic nuclei within a molecule. Techniques such as coupling constants and NOE (Nuclear Overhauser Effect) can provide constraints on dihedral angles and interatomic distances, which are crucial for determining molecular conformation. Variable-temperature NMR can also be used to study conformational dynamics and exchange between different conformers.

Crystallographic Investigations and Polymorphism in 2r,3r Tartaric Acid Systems

Single Crystal X-ray Diffraction Studies of (2R,3R)-Tartaric Acid and its Salts

Single crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal lattice. Studies utilizing this method have been crucial in elucidating the solid-state structures of (2R,3R)-tartaric acid and compounds derived from it.

The crystal structure of L-tartaric acid itself has been investigated, revealing its specific packing arrangement and hydrogen bonding network nih.gov. For instance, one reported crystal structure of L-tartaric acid crystallizes in the monoclinic space group P 1 21 1 (P2yb Hall symbol) with specific unit cell parameters (a = 6.1757 Å, b = 5.9211 Å, c = 7.7084 Å, β = 100.434°) and Z=4 nih.gov. These studies provide fundamental data on the molecule's conformation and how it interacts with neighboring molecules in the solid state.

Investigations have also focused on salts of (2R,3R)-tartaric acid. For example, the crystal structure of sodium hydrogen tartrate monohydrate, a salt of (2R,3R)-tartaric acid, shows a complex network of interactions. The Na⁺ ion is coordinated by seven oxygen atoms originating from one independent and three symmetry-related hydrogen tartrate anions, along with a water molecule, forming a distorted pentagonal-bipyramidal geometry. nih.gov These independent units are interconnected via a pair of intermolecular bifurcated O—H⋯O acceptor bonds, creating an R₂¹(6) ring motif that extends into polymeric two-dimensional arrays parallel to the (100) plane. nih.gov The crystal packing is further stabilized by linking these arrays through adjacent ring motifs and additional intermolecular O—H⋯O interactions, resulting in a three-dimensional network. nih.gov

Single crystal X-ray diffraction has also been extensively applied to study supramolecular compounds and complexes formed by O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluyl-(2R,3R)-tartaric acid (DPTTA) with various chiral and achiral molecules, particularly alcohols. These studies have determined the stoichiometry and hydrogen bonding patterns within these complexes. For instance, single-crystal X-ray diffraction of DBTA complexes with alcohols revealed 1:1 molar ratios for complexes with chiral alcohols and 1:2 host-guest stoichiometry for complexes with achiral alcohols. wikipedia.orgnih.gov These analyses demonstrated distinct hydrogen bonding structures between chiral alcohol-DBTA and achiral alcohol-DBTA complexes, while complexes within a subclass exhibited isostructural characteristics. nih.gov

Rational Crystal Engineering of (2R,3R)-Tartaric Acid-Based Materials

Rational crystal engineering aims to design and synthesize crystalline solids with desired structures and properties by controlling intermolecular interactions. In the context of (2R,3R)-tartaric acid systems, crystal engineering principles are applied to direct the formation of specific crystal packing arrangements in salts, co-crystals, and supramolecular complexes for various purposes, including chiral recognition and separation.

The ability of (2R,3R)-tartaric acid and its derivatives like DBTA and DPTTA to form well-defined hydrogen bonding networks and other supramolecular interactions makes them valuable building blocks for crystal engineering. By selecting appropriate co-formers or counterions, researchers can influence the self-assembly of molecules in the solid state, leading to designed crystal structures.

The formation of diastereoisomeric supramolecular compounds with DBTA and chiral alcohols, characterized by specific 1:1 molar ratios and distinct hydrogen bonding structures, exemplifies a form of crystal engineering where the chiral resolving agent directs the assembly with one enantiomer over the other. wikipedia.orgnih.gov Similarly, the design of crystalline diastereomeric coordination complexes using calcium or magnesium salts of DBTA or DPTTA with phospholene oxides for efficient resolution demonstrates the application of crystal engineering principles to create specific solid forms for separation. nih.gov

Advanced Synthesis Methodologies of 2r,3r Tartaric Acid and Its Chiral Precursors

Enantioselective Synthesis Routes to (2R,3R)-Tartaric Acid

The demand for enantiomerically pure (2R,3R)-tartaric acid has driven the development of highly selective synthetic methods that bypass the need for chiral resolution of racemic mixtures. These methods can be broadly categorized into biocatalytic and chemoenzymatic approaches.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high stereoselectivity of enzymes. A prime example is the use of cis-epoxysuccinate hydrolase (CESH) for the production of (2R,3R)-tartaric acid. This enzyme catalyzes the asymmetric hydrolysis of cis-epoxysuccinate to yield enantiomerically pure tartaric acid. The process is notable for its high efficiency and environmental friendliness, operating under mild conditions.

The enantioselectivity of CESH is exceptionally high, often resulting in an enantiomeric excess (ee) of nearly 100%. Different microorganisms produce CESH variants that can selectively produce either L-(+)-tartaric acid or D-(-)-tartaric acid, which corresponds to the (2R,3R) and (2S,3S) configurations, respectively. This enzymatic approach is considered a more sustainable and economical alternative to traditional chemical synthesis from maleic acid, which typically produces a less soluble racemic mixture. mdpi.com

Key Research Findings on Biocatalytic Synthesis:

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Key Advantages |

| cis-Epoxysuccinate Hydrolase (CESH) | cis-Epoxysuccinate | (2R,3R)-Tartaric Acid | ~100% | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Chemoenzymatic strategies combine the selectivity of biocatalysts with the versatility of chemical reactions to achieve efficient and stereocontrolled syntheses. mdpi.com These approaches often utilize enzymes to create a key chiral intermediate, which is then elaborated through chemical transformations. For instance, ω-transaminases can be employed for the stereoselective reductive amination of prochiral ketones, creating chiral amines that can serve as precursors in multi-step syntheses. nih.gov This combination of biological and chemical steps allows for the construction of complex molecules with precise stereochemical control. nih.govresearchgate.net

In addition to chemoenzymatic methods, purely chemical stereoselective approaches have also been developed. One innovative method involves the visible light photoredox-catalyzed reductive dimerization of α-ketoesters. acs.org This transition-metal-free protocol allows for the preparation of 2,3-dialkylated tartaric acid esters. acs.org By employing an organic dye as a photocatalyst and a Hantzsch-type 1,4-dihydropyridine (B1200194) as a hydrogen donor, this method can tolerate a broad range of functional groups. acs.org Subsequent optical resolution can then yield the enantioenriched diastereomers of the desired tartaric acid derivatives. acs.org

Another notable stereoselective chemical approach is the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate. This method has been successfully applied in a concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid, a derivative of tartaric acid. nih.gov

Synthetic Strategies for (2R,3R)-Tartaric Acid-Derived Chiral Auxiliaries and Ligands

(2R,3R)-Tartaric acid is a valuable precursor for the synthesis of a variety of chiral auxiliaries and ligands, which are indispensable tools in asymmetric synthesis. mdpi.comacs.org These tartaric acid-derived molecules can induce chirality in a substrate during a chemical reaction and are often recoverable and reusable.

Chiral auxiliaries derived from tartaric acid have been employed in a range of asymmetric reactions, including alkylations and aldol (B89426) reactions. For example, homochiral C2 symmetric 1,3-diacylimidazolidin-2-ones, prepared from natural tartaric acid, have been shown to undergo highly diastereoselective aldol and alkylation reactions. researchgate.net The resulting diastereomerically pure adducts can be cleaved to yield homochiral products with high enantiomeric excess. researchgate.net Tartaric acid itself has been demonstrated to be an efficient chiral auxiliary in the asymmetric synthesis of 2-alkyl-2-arylacetic acids. acs.org

Furthermore, (2R,3R)-tartaric acid and its derivatives are used to construct chiral ligands for asymmetric catalysis. These ligands can coordinate with a metal center to form a chiral catalyst that can enantioselectively transform a prochiral substrate. For instance, tartaric acid derivatives have been used to create chiral reagents for asymmetric protonations. researchgate.net They also serve as building blocks for chiral metal-organic frameworks (MOFs), which have potential applications in chiral separations and catalysis. researchgate.net The predictable stereochemistry of tartaric acid allows for the rational design of these complex chiral structures. nih.gov

Examples of Chiral Auxiliaries and Ligands Derived from (2R,3R)-Tartaric Acid:

| Derivative | Application |

| 1,3-Diacylimidazolidin-2-ones | Asymmetric aldol and alkylation reactions researchgate.net |

| O,O-Dipivaloyltartaric acid (DPTA) | Chiral reagent for asymmetric protonations researchgate.net |

| O,O-Di(adamantane-1-carbonyl)tartaric acid (DATA) | Chiral reagent for asymmetric protonations researchgate.net |

| Tartrate-derived bridging ligands | Synthesis of chiral Metal-Organic Frameworks (MOFs) researchgate.net |

Derivatization Chemistry of (2R,3R)-Tartaric Acid for Complex Molecule Synthesis (e.g., Esters, Amides, Anhydrides)

The presence of multiple functional groups—two carboxylic acids and two hydroxyl groups—makes (2R,3R)-tartaric acid a highly versatile chiral building block for the synthesis of complex molecules. nih.gov These functional groups can be selectively modified to produce a wide range of derivatives, including esters, amides, and anhydrides, which serve as key intermediates in total synthesis.

Esters: The carboxylic acid groups of tartaric acid are readily esterified with various alcohols. These tartaric acid esters are not only important intermediates but also find applications as chiral selectors in chromatography. researchgate.net The synthesis of monoaryl esters of L-tartaric acid has been reported, which can then undergo Fries rearrangement. researchgate.net Furthermore, tartaric acid esters have been used as precursors in the synthesis of bioactive molecules like thromboxane (B8750289) B₂ and in the construction of poly(ester-thioether)s via thiol-ene click polymerization. nih.govacs.org

Amides: Tartaric acid amides are synthesized by reacting tartaric acid derivatives with amines. google.com These amides are often more hydrolytically stable than the corresponding esters. nih.gov The synthesis of long-chain tartaric acid diamides has been explored as novel ceramide-like compounds. nih.gov Additionally, γ-hydroxy amides derived from the desymmetrization of bis-dimethyl amide or Weinreb amide of tartaric acid have proven to be versatile chiral building blocks in the total synthesis of natural products. nih.gov The reaction of tartaric acid anhydrides with amines such as isopropanolamine or ethanolamine (B43304) also yields diamide (B1670390) derivatives. researchgate.net

Anhydrides: The reaction of tartaric acid with acylating agents can lead to the formation of O-acyltartaric anhydrides. For example, O,O'-diacetyl-L-tartaric anhydride (B1165640) can be synthesized by reacting L-tartaric acid with acetic anhydride in the presence of a catalytic amount of sulfuric acid. orgsyn.org Similarly, O,O'-dibenzoyltartaric anhydride is produced through the benzoylation and dehydration of tartaric acid. acs.org These anhydrides are reactive intermediates that can be used in the synthesis of other tartaric acid derivatives and have applications in the resolution of racemic mixtures. pw.edu.pl

Catalytic Applications and Mechanistic Studies of 2r,3r Tartaric Acid Derivatives in Asymmetric Transformations

(2R,3R)-Tartaric Acid as a Chiral Auxiliary in Organic Synthesis

The inherent chirality of (2R,3R)-tartaric acid allows it to be employed as a chiral auxiliary, a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. Tartaric acid esters, for instance, have been utilized to control the stereochemistry in hetero-Diels-Alder reactions. clockss.org In a reaction between a nitroso compound and cyclohexa-1,3-dienylmethanol, the use of a stoichiometric amount of a (2R,3R)-tartaric acid ester as a chiral auxiliary resulted in the formation of the corresponding dihydro-1,2-oxazine with high regioselectivity and enantioselectivity of up to 92% enantiomeric excess (ee). clockss.org

The effectiveness of the auxiliary can be influenced by its steric bulk. For example, employing the bulky di(t-butyl) (R,R)-tartrate increased the enantioselectivity of the cycloaddition product to 88% ee. clockss.org This strategy demonstrates how the well-defined stereocenters of tartaric acid can be used to effectively bias the facial selectivity of a reaction on a prochiral substrate. Furthermore, tartaric acid has been described as an efficient chiral auxiliary for the asymmetric synthesis of 2-alkyl-2-arylacetic acids. acs.org The principle of using tartaric acid derivatives relies on creating a chiral environment around the reacting center, forcing the incoming reagent to approach from a specific direction, thus leading to the preferential formation of one enantiomer. cnrs.frresearchgate.net

Chiral Ligands Derived from (2R,3R)-Tartaric Acid in Asymmetric Metal Catalysis

Derivatives of (2R,3R)-tartaric acid are extensively used to create chiral ligands that can coordinate with metal centers, forming catalysts capable of promoting a wide array of asymmetric reactions. The C2-symmetry of many of these ligands is particularly advantageous, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. A prominent class of ligands derived from tartaric acid are TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols). rsc.orgethz.ch These are synthesized by reacting acetals or ketals of tartrate esters with aryl Grignard reagents. ethz.ch

Enantioselective Hydrogenation Reactions

Chiral bisphosphine ligands are crucial for transition metal-catalyzed asymmetric hydrogenation. researchgate.net While direct derivatives of tartaric acid for this purpose are part of a broader class of chiral ligands, the principles of ligand design often draw from the C2-symmetric motifs exemplified by tartrate-derived structures. For instance, iridium complexes with chiral polymeric diamine ligands have been shown to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones, producing chiral secondary alcohols with excellent enantioselectivities (up to 99% ee). nih.gov The development of such ligands is central to advancing asymmetric catalytic synthesis. researchgate.net

Asymmetric Oxidation Processes (e.g., Epoxidation, Baeyer-Villiger Oxidation)

One of the most significant applications of (2R,3R)-tartaric acid derivatives is in asymmetric oxidation reactions, most notably the Sharpless Asymmetric Epoxidation. organic-chemistry.orgwikipedia.org This reaction allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols to 2,3-epoxyalcohols. wikipedia.orgwayne.edu The catalyst is formed in situ from titanium tetra(isopropoxide), diethyl tartrate (a derivative of tartaric acid), and tert-butyl hydroperoxide, which serves as the oxidant. wikipedia.orgyoutube.com The choice between (2R,3R)-diethyl tartrate and its (2S,3S)-enantiomer dictates which face of the alkene is epoxidized, allowing for predictable and controlled synthesis of either epoxide enantiomer. youtube.com The mechanism involves the formation of a dimeric titanium-tartrate complex that coordinates both the allylic alcohol and the hydroperoxide, facilitating a stereocontrolled oxygen transfer. organic-chemistry.orgwayne.edudalalinstitute.com This method has been widely applied in the synthesis of numerous natural products and bioactive molecules. nih.govwikipedia.org

| Allylic Alcohol Substrate | Tartrate Ligand | Product Enantiomeric Excess (% ee) |

|---|---|---|

| Geraniol | (+)-Diethyl Tartrate | 95% |

| (Z)-3-Methyl-2-penten-1-ol | (-)-Diisopropyl Tartrate | 91% |

| (E)-2-Hexen-1-ol | (+)-Diethyl Tartrate | 95% |

While less common, derivatives of (2R,3R)-tartaric acid have also been explored in the context of asymmetric Baeyer-Villiger oxidations. This reaction involves the oxidation of a ketone to an ester or lactone. Controlling both regioselectivity and enantioselectivity in this transformation is challenging. rsc.org Research in this area has often focused on chiral metal complexes, and while not exclusively based on tartaric acid, ligands with C2-symmetry, a feature of tartrate derivatives, have been investigated. For example, zirconium-mediated Baeyer-Villiger reactions have utilized axially chiral C2-symmetric diols as ligands. nih.gov

Other Transition Metal-Catalyzed Asymmetric Reactions

The versatility of ligands derived from (2R,3R)-tartaric acid extends to a multitude of other transition metal-catalyzed reactions. TADDOL-derived phosphonites and phosphoramidites have proven to be highly effective ligands in palladium-catalyzed C-H functionalization reactions, enabling the synthesis of a wide range of chiral carbo- and heterocycles. rsc.org The modular nature of these ligands allows for rapid optimization of steric and electronic properties to achieve high selectivity. bohrium.com

Furthermore, TADDOL-based phosphonite ligands have been successfully employed in nickel-catalyzed asymmetric Suzuki cross-coupling reactions. For instance, a nickel(II) complex of a TADDOL-derived phosphonite ligand conferred excellent selectivity in the coupling of quinolinium ions with arylboronic acids, yielding chiral 2-aryl dihydroquinolines. rsc.org Titanium-TADDOLate complexes are also effective Lewis acid catalysts for reactions such as the asymmetric fluorination of β-ketoesters, achieving up to 91% ee. nih.gov

Organocatalytic Systems Employing (2R,3R)-Tartaric Acid Derivatives

In addition to serving as ligands in metal catalysis, derivatives of (2R,3R)-tartaric acid are employed as metal-free organocatalysts. scienceopen.com TADDOLs, in particular, can function as chiral Brønsted acids, activating substrates through hydrogen bonding. bohrium.com This has been demonstrated in hetero-Diels-Alder reactions. sigmaaldrich.com For example, TADDOLs can catalyze the reaction between Brassard's diene and aldehydes, although in some early examples, the enantioselectivity was modest. nih.gov

Charged TADDOL derivatives have been developed to enhance catalytic activity. These ionic TADDOLs have shown greater activity than their neutral counterparts in asymmetric Diels-Alder and hetero-Diels-Alder reactions while maintaining or improving enantioselectivity. bohrium.com The ionic nature of these catalysts also facilitates their recovery and recycling. bohrium.com Tartaric acid itself has been shown to catalyze certain reactions, such as the synthesis of α-aminophosphonates under solvent-free conditions. semanticscholar.org Furthermore, tartaric-acid-derived diamines and guanidines have been investigated as organocatalysts for Michael additions and alkylations, respectively, though with varying degrees of success in terms of enantioselectivity. nih.gov

Chiral Phase-Transfer Catalysis with (2R,3R)-Tartaric Acid-Based Quaternary Ammonium (B1175870) Salts

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases, often under mild conditions. scienceopen.com The development of chiral phase-transfer catalysts allows for the induction of asymmetry in these reactions. nih.gov (2R,3R)-Tartaric acid has proven to be a valuable chiral starting material for the synthesis of powerful phase-transfer catalysts. scienceopen.com

A notable class of such catalysts are the C2-symmetric N-spiro quaternary ammonium salts derived from TADDOLs. nih.govnih.gov These catalysts have been successfully applied to the asymmetric α-alkylation of glycine (B1666218) Schiff bases, producing α-amino acid derivatives in good yields and with high enantioselectivities (up to 93% ee). nih.govnih.gov The catalytic performance is highly dependent on the aryl substituents on the TADDOL backbone and the reaction conditions. nih.gov

Inspired by the concept of two-center catalysis in metal complexes, bidentate PTCs derived from tartaric acid have also been developed. scienceopen.com These "two-center" organocatalysts are designed to effectively complex and orient a prochiral nucleophile, such as an enolate, to achieve high stereocontrol. scienceopen.com Tartrate-derived diammonium salts have been used in the catalytic asymmetric phase-transfer Michael reaction and Mannich-type reaction of glycine Schiff bases. scienceopen.comdocumentsdelivered.com The modular synthesis of these catalysts allows for systematic fine-tuning of their structure to optimize performance for specific reactions. scienceopen.com

| Alkylating Agent (RX) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| Benzyl bromide | 85% | 93% |

| Allyl bromide | 78% | 91% |

| Ethyl iodide | 72% | 88% |

Surface-Mediated Chirality and Heterogeneous Catalysis by (2R,3R)-Tartaric Acid on Metal Surfaces (e.g., Ni, Cu)

The adsorption of chiral molecules onto achiral metal surfaces is a highly effective strategy for creating enantioselective heterogeneous catalysts. (2R,3R)-Tartaric acid, also known as r-Weinsäure, has been extensively studied as a chiral modifier, particularly for nickel (Ni) and copper (Cu) catalysts, inducing chirality and enabling the asymmetric transformation of prochiral substrates. acs.orgacs.org This section explores the mechanisms of surface-mediated chirality and the application of these systems in heterogeneous catalysis.

The interaction between (2R,3R)-tartaric acid and metal surfaces is a complex process that results in the formation of ordered chiral adlayers. acs.org On a Ni(110) surface, for instance, the tartaric acid molecule adsorbs in its bitartrate (B1229483) form, bonding to the surface through both of its carboxylate groups. acs.orgnih.gov This adsorption is not passive; it induces a significant reconstruction of the metal surface. Repulsive interactions between the chiral hydroxyl (OH) groups of the tartaric acid and the nickel atoms cause strain, which is alleviated by the relaxation of surface metal atoms. acs.orgnih.gov This relaxation leads to the formation of a "chiral footprint" on the metal surface, where local mirror symmetry planes are eliminated. acs.orgnih.gov Density functional theory (DFT) calculations have shown that for (2R,3R)-tartaric acid, one specific chiral footprint is energetically favored, leading to a highly uniform chiral metal surface. acs.orgnih.gov

Similarly, on a Cu(110) surface, the adsorption of (2R,3R)-tartaric acid leads to a variety of ordered overlayer structures, dependent on factors like coverage and temperature. acs.org Under specific conditions, these ordered adlayers can destroy all symmetry elements on the surface, creating extended chiral domains. acs.org Upon adsorption on Cu(110), the tartaric acid molecule immediately undergoes chemical transformation, deprotonating to form monotartrate and bitartrate species. nih.gov

These chirally modified metal surfaces are highly effective catalysts for enantioselective reactions, most notably the hydrogenation of β-ketoesters. oup.comresearchgate.net The Raney nickel (RaNi) catalyst, when modified with (2R,3R)-tartaric acid, is a well-established system for the enantioselective hydrogenation of ketones. oup.com The presence of the chiral tartaric acid layer on the catalyst surface directs the stereochemical outcome of the reaction.

The mechanism of enantioselection is believed to involve a specific interaction between the chiral modifier, the metal surface, and the substrate. The tartaric acid adlayer creates chiral pockets or "runways" on the surface. acs.org For a prochiral substrate like methyl acetoacetate, enantioselectivity arises from the difference in the stability of the diastereomeric transition states formed when the substrate adsorbs onto the chirally modified surface. The interaction strength between the substrate and the adsorbed tartaric acid moiety is a key factor in determining the level of enantioselectivity. oup.com It is proposed that a corrosive chemisorption process occurs, where a nickel atom is extracted from the metal surface to form an Ni-tartrate complex, which acts as the enantioselective site. researchgate.net Studies have shown that on the surface of modified catalysts, nickel exists in both its metallic (Ni⁰) and oxidized (Ni²⁺) states. researchgate.net

The effectiveness of these catalytic systems is influenced by several factors, including the modification conditions (pH, temperature) and the presence of co-modifiers like sodium bromide (NaBr). researchgate.net The table below summarizes key findings from studies on the enantioselective hydrogenation of β-ketoesters using (2R,3R)-tartaric acid-modified nickel catalysts.

Research on copper surfaces has also provided significant insights into the fundamental aspects of surface-mediated chirality. Studies on the decomposition of tartaric acid on various crystallographic orientations of copper have revealed that the kinetics of the surface reaction are highly dependent on the chirality of the surface. cmu.edu For example, on chiral copper surfaces, D-tartaric acid (the enantiomer of L-tartaric acid) is more reactive on S-surfaced orientations, while L-tartaric acid is more reactive on R-surfaced orientations, demonstrating diastereomeric effects. cmu.edu

The table below details the adsorption characteristics of (2R,3R)-Tartaric Acid on different metal surfaces based on surface science studies.

Spectroscopic and Advanced Analytical Characterization of 2r,3r Tartaric Acid Systems

Vibrational Spectroscopy for Structural and Conformational Analysis (e.g., Infrared, Raman, VCD)

Vibrational spectroscopy, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), is highly sensitive to the molecular structure and conformation of compounds like (2R,3R)-tartaric acid. chemrxiv.org IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that can be used for identification and structural analysis. These techniques are relatively fast, inexpensive, and require minimal sample preparation. chemrxiv.org They are sensitive to the arrangement of atoms and can detect structural and conformational changes. chemrxiv.org

VCD is a chiral variant of IR spectroscopy that measures the difference in absorption of left and right circularly polarized infrared light. chemrxiv.orgfrontiersin.org This technique is particularly powerful for studying the conformation and absolute configuration of chiral molecules in solution and, more recently, in the solid state (ssVCD). chemrxiv.org VCD spectra are highly sensitive to subtle changes in conformation and molecular packing. chemrxiv.org Studies have utilized VCD alongside IR and Raman spectroscopy to investigate the conformational preferences of tartaric acid. acs.orgresearchgate.net For instance, research involving laser ablation and rotational spectroscopy has revealed five different naked structures of tartaric acid, characterized by distinct hydrogen bonding patterns, including forms with extended (trans) and bent (gauche) carbon chain dispositions. researchgate.net Experimental VCD and Raman optical activity (ROA) spectra of tartaric acid enantiomers have also been reported and compared with theoretical calculations to understand their vibrational and chiroptical properties. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure and stereochemistry of organic compounds. wikipedia.orguni.lu For (2R,3R)-tartaric acid, NMR provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups. While enantiomers like (2R,3R)- and (2S,3S)-tartaric acid produce identical NMR spectra in achiral environments due to the equivalent electronic surroundings of corresponding nuclei, NMR can still be used to study their stereochemistry. nanalysis.com

A common approach to differentiate enantiomers using NMR is through the use of chiral derivatizing agents (CDAs). nanalysis.com Reacting enantiomers with a chiral auxiliary transforms them into diastereomers, which have different electronic environments and thus distinguishable NMR spectra. nanalysis.com For example, the reaction of tartaric acid enantiomers with (S)-1-phenylethylamine forms diastereomeric salts whose proton NMR spectra show different chemical shifts for corresponding protons, allowing for their differentiation. nanalysis.comasianpubs.org This method can also be applied to determine enantiomeric excess. nanalysis.com Additionally, NMR has been used in conjunction with other techniques, such as HPLC, to study the conformation and properties of tartaric acid derivatives. asianpubs.org

Electronic Circular Dichroism (CD) Spectroscopy for Optical Activity and Conformational Preferences

Electronic Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light by chiral molecules. wikipedia.orgopenstax.orgfrontiersin.org It is a powerful tool for investigating the optical activity and conformational preferences of chiral compounds like (2R,3R)-tartaric acid. mdpi.comnih.gov The CD spectrum, characterized by Cotton effects (changes in CD signal near absorption bands), provides information about the electronic transitions and the stereochemical environment of chromophores. nih.govfu-berlin.de

(2R,3R)-Tartaric acid is optically active, rotating the plane of plane-polarized light. openstax.orgwolfram.com This property is a direct consequence of its chirality. fu-berlin.de CD spectroscopy allows for the study of this optical activity as a function of wavelength. Studies have shown that tartaric acid in aqueous solution exhibits negative Cotton effects in its CD spectrum, attributed to the n-π* electron transitions of the carboxylic groups. mdpi.comnih.gov The shape and intensity of these CD spectra can be influenced by factors such as pH, reflecting changes in the ionization state and potentially the conformational distribution of the molecule. mdpi.com CD spectroscopy has also been used to study the complexes formed between (2R,3R)-tartaric acid and metal ions, providing insights into the coordination environment and conformational changes upon complexation. mdpi.com

Theoretical and Computational Chemistry of 2r,3r Tartaric Acid and Its Reaction Mechanisms

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2R,3R)-tartaric acid. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.

Ab-initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and molecular properties of (2R,3R)-tartaric acid. Ab-initio methods are based on first principles, using only fundamental constants, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in identifying the stable conformers of tartaric acid. selcuk.edu.trresearchgate.net These calculations reveal that the molecule's stability is governed by a delicate interplay of intramolecular hydrogen bonds. nih.gov The most stable conformer is typically found to have the lowest energy, and its optimized structural parameters serve as a basis for further calculations. researchgate.net

Quantum chemical calculations have also been used to explore the stability of tartrate dianions in the gas phase. ru.nlresearchgate.net Coupled cluster and DFT methods have shown that the (2R,3R)-tartrate (L-tartrate) dianion is thermodynamically more stable than the meso diastereomer. ru.nlresearchgate.net These theoretical findings are supported by mass spectrometry experiments, which also highlight the stabilizing role of adducts like water or sodium ions. ru.nlresearchgate.net

Furthermore, DFT is employed to calculate various molecular properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. selcuk.edu.trresearchgate.net Molecular electrostatic potentials (MEPs) are also calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its interaction with other chemical species. selcuk.edu.trresearchgate.net

Table 1: Calculated Properties of the Most Stable Conformer of Tartaric Acid (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

|---|---|

| Minimum Energy (Hartree) | -607.6037915 |

| HOMO Energy (eV) | -8.15 |

| LUMO Energy (eV) | 0.98 |

| Energy Gap (eV) | 9.13 |

| Dipole Moment (Debye) | 2.62 |

Note: Data extracted from a DFT study on tartaric acid conformers. selcuk.edu.trresearchgate.net The exact values may vary slightly depending on the specific computational setup.

Semiempirical methods offer a computationally less intensive alternative to ab-initio and DFT methods for exploring the conformational landscape of molecules like (2R,3R)-tartaric acid. nih.gov These methods use parameters derived from experimental data to simplify the complex calculations of quantum mechanics. nih.gov

A systematic scan of all rotatable bonds in (2R,3R)-tartaric acid and its derivatives using semiempirical methods like MNDO and PM3 has been performed to identify general conformational preferences. cmst.eupsnc.pl For the parent acid and its dimethyl ester, these calculations indicated a tendency towards an extended conformation, which aligns well with available experimental data. cmst.eu

Molecular Mechanics and Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical methods are excellent for studying static properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and intermolecular interactions of (2R,3R)-tartaric acid.

Molecular mechanics, a method that uses classical physics to model molecules, is frequently used as a preliminary step in computational studies. selcuk.edu.tr A conformational space scan using MM can efficiently identify a set of possible low-energy structures. selcuk.edu.trresearchgate.net These candidate structures are then typically subjected to more accurate quantum mechanical calculations for refinement. selcuk.edu.trresearchgate.net

Computational Elucidation of Reaction Mechanisms and Potential Energy Surfaces

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving (2R,3R)-tartaric acid. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and the most favorable reaction pathways. libretexts.orglibretexts.org

The computational model elucidated a stepwise reaction mechanism. The initial, almost spontaneous step is the scission of an O-H bond in one of the carboxylic acid groups, forming a monotartrate species. nih.govresearchgate.net The rate-controlling step is the subsequent O-H bond scission in the second carboxylic group to produce a bitartrate (B1229483) species. nih.govresearchgate.net A concerted mechanism where both O-H bonds break simultaneously was found to be kinetically unfavorable. nih.govresearchgate.net

Another area of interest is the autocatalytic decomposition of tartaric acid on Cu(110) surfaces, which leads to an "explosive" reaction. acs.org While the detailed mechanism is complex, computational studies can help to understand the initial steps of vacancy formation and the subsequent reactions that drive this process. acs.org

Predictive Modeling for Spectroscopic and Crystallographic Data

Computational methods are increasingly used to predict and interpret experimental data, including spectroscopic and crystallographic information.

Theoretical calculations, particularly DFT, can accurately predict vibrational frequencies. researchgate.netnih.gov These predicted spectra can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Terahertz time-domain spectroscopy (THz-TDS) to aid in the assignment of spectral features and to confirm the presence of specific conformers or isomers. researchgate.netnih.gov For instance, DFT simulations of the THz spectra of tartaric acid isomers have shown good agreement with experimental measurements, demonstrating the ability of these methods to distinguish between chiral isomers and their racemic compound. nih.gov

In the realm of crystallography, computational modeling complements experimental techniques like X-ray diffraction. semanticscholar.orgmdpi.com Ab-initio calculations can be used to determine the lowest energy conformations of a molecule in the gas phase, which can then be compared to the conformation observed in the crystal structure. semanticscholar.orgmdpi.com This comparison provides insights into the influence of intermolecular forces, such as hydrogen bonding, on the molecular conformation in the solid state. semanticscholar.orgmdpi.com For example, studies on dimethyl (R,R)-tartrate have shown that while the extended T conformation is predominant in both ab-initio calculations and X-ray studies, the specific intramolecular hydrogen bonding patterns can differ between the isolated molecule and the crystal, where intermolecular interactions become significant. semanticscholar.orgmdpi.com

Advanced Chemical Reactions and Mechanistic Insights of 2r,3r Tartaric Acid

Oxidation and Redox Chemistry of (2R,3R)-Tartaric Acid (e.g., Fenton Autoxidation Mechanisms)

The oxidation of (2R,3R)-tartaric acid, particularly through Fenton chemistry, is a classic yet continually relevant area of study. The Fenton reaction, first reported in the 19th century, involves the oxidation of substrates using iron (II) ions and hydrogen peroxide, which generate highly reactive oxygen species like the hydroxyl radical (OH·) and/or the ferryl ion (FeO²⁺). acs.orgescholarship.orgnih.gov

Recent mechanistic studies on the autoxidation of tartaric acid in the presence of Fe(II) in air-saturated, low-pH aqueous solutions have uncovered a complex, autocatalytic process with distinct phases: initiation, propagation, and termination. escholarship.orgnih.gov

Initiation Phase: This initial stage involves the activation of dissolved oxygen. This activation is catalyzed by a pH-dependent Fe(II)-tartrate complex, leading to the initial formation of hydrogen peroxide (H₂O₂). acs.orgescholarship.orgresearchgate.net The rate of this phase is pH-sensitive; as the pH increases from 2.5 to 4.5, the initiation phase accelerates. escholarship.orgnih.govresearchgate.net

Propagation Phase: Following the initial production of H₂O₂, the system enters a self-sustaining chain reaction. escholarship.orgnih.gov In this phase, tartaric acid is oxidized by the "Fenton reagents" (Fe(II) and H₂O₂). A key feature of this stage is the regeneration of H₂O₂, which creates a positive feedback loop, characteristic of an autocatalytic process. acs.orgescholarship.orgnih.gov This makes the reaction unique, as only a small amount of H₂O₂ is needed to "ignite" the oxidation of a large quantity of tartaric acid. escholarship.org The stoichiometry of H₂O₂ consumption and regeneration is nearly 1:1. escholarship.orgnih.gov This propagation phase shortens and eventually disappears as the pH increases. escholarship.orgnih.gov

Termination Phase: The reaction concludes as the reactants are consumed and the chain reaction is terminated. escholarship.orgresearchgate.net

This entire process highlights the dual role of tartaric acid: it not only acts as a substrate for oxidation but also promotes the initial oxygen activation required to start the Fenton reaction. escholarship.orgnih.gov

| Phase | Key Process | Key Species Involved | Effect of Increasing pH (2.5-4.5) |

|---|---|---|---|

| Initiation | Activation of dissolved oxygen to form H₂O₂. acs.orgescholarship.org | Fe(II)-tartrate complex, O₂ | Phase duration decreases (accelerates). escholarship.orgnih.gov |

| Propagation | Autocatalytic, self-sustained chain reaction; oxidation of tartaric acid and regeneration of H₂O₂. escholarship.orgnih.gov | Fe(II), H₂O₂, Tartaric Acid | Phase shortens and is eventually eliminated. escholarship.orgnih.gov |

| Termination | Cessation of the chain reaction. escholarship.orgresearchgate.net | Reactants | Occurs more rapidly due to shortened propagation. |

Complexation and Coordination Chemistry with Metal Ions and Other Species

(2R,3R)-Tartaric acid is an effective chelating agent due to its molecular structure, which includes two carboxyl groups and two hydroxyl groups. These groups contain oxygen atoms with available electron pairs that can form strong coordination bonds with metal cations, particularly transition metals with vacant d-orbitals. taylorandfrancis.com This allows tartaric acid to form highly stable chelate-shaped coordination compounds. taylorandfrancis.com

The coordination chemistry of tartaric acid has been studied with a variety of metal ions:

d-Electron Metal Ions (e.g., Cu²⁺, Co²⁺, Ni²⁺): Potentiometric and spectroscopic studies have shown that tartaric acid forms distinct types of complexes with these ions. nih.gov With copper(II), dimeric complexes are predominantly formed. nih.gov In contrast, cobalt(II) and nickel(II) tend to form monomeric complexes. nih.gov For instance, in a system with Co(II) and tartaric acid at a 1:1 molar ratio, the complex CoTar is formed, which can then proceed to form a hydroxy complex, CoTar(OH), at higher pH. nih.gov

Lanthanide(III) Ions (e.g., La³⁺, Nd³⁺, Eu³⁺): Tartaric acid forms complexes with lanthanide ions, typically with a metal-to-ligand stoichiometry of 1:2. nih.gov In these systems, complexes such as Ln(HTar)(Tar) and Ln(Tar)₂ have been identified, along with various hydroxycomplexes at higher pH levels. nih.gov The coordination involves the two carboxyl groups of the tartaric acid molecule. nih.gov

Iron (Fe³⁺): Iron(III) forms complexes with tartaric acid over a wide pH range. acs.org The ability of tartrate to complex with iron is fundamental to its role in Fenton chemistry, where the Fe(II)-tartrate complex is the key species for oxygen activation. researchgate.net

| Metal Ion(s) | Metal Ion Type | Observed Complex Type/Stoichiometry | Reference |

|---|---|---|---|

| Cu²⁺ | d-Electron | Dimeric complexes (e.g., Cu₂Tar₂(OH)₂) | nih.gov |

| Co²⁺, Ni²⁺ | d-Electron | Monomeric complexes (e.g., CoTar, CoTar₂) | nih.gov |

| La³⁺, Nd³⁺, Eu³⁺, etc. | Lanthanide | Primarily 1:2 stoichiometry (e.g., Ln(Tar)₂) | nih.gov |

| Fe²⁺/Fe³⁺ | Other | Fe(II)-tartrate and Fe(III)-tartrate complexes | researchgate.netacs.org |

Mechanistic Investigations of (2R,3R)-Tartaric Acid Adsorption and Transformation on Solid Surfaces

The interaction of (2R,3R)-tartaric acid with solid surfaces, especially metals, is crucial for applications in heterogeneous catalysis and the creation of chiral surfaces. These interactions involve complex adsorption states, surface modifications, and specific reaction pathways.

The adsorption of (2R,3R)-tartaric acid on metal surfaces is not a simple physical process but involves immediate chemical transformation.

On Cu(110): Density functional theory (DFT) calculations show that while the initial adsorption of the intact biacid molecule is not strong, it is an almost spontaneous process. nih.gov Upon adsorption, the molecule rapidly deprotonates, first losing one proton from a carboxylic group to form a monotartrate species and a hydrogen atom on the surface. nih.gov This is followed by the deprotonation of the second carboxylic group to form a bitartrate (B1229483) species. nih.gov

On Ni(110): At low coverages and room temperature, (2R,3R)-tartaric acid adsorbs in its bitartrate form, bonding to the surface through both of its carboxylate groups. nih.gov However, this adsorption is severely strained due to repulsive interactions between the molecule's hydroxyl (OH) groups and the nickel atoms. nih.gov

On Copper Clusters/Alumina (B75360): On an ordered alumina (Al₂O₃) surface, tartaric acid adsorbs as the bi-acid. When copper clusters are introduced onto the alumina, the chemical form of the adsorbed tartaric acid depends on the copper coverage, with different states (bi-acid, monotartrate) being observed.

A remarkable consequence of tartaric acid adsorption is its ability to restructure the metal surface, inducing chirality on an otherwise achiral substrate.

Chiral Imprinting on Cu(110): When a monolayer of singly deprotonated tartaric acid on Cu(110) is annealed, it actively restructures the metal. acs.org The molecules extract copper atoms from the surface layer and incorporate them into highly ordered, chiral adatom arrays. acs.org This process also creates atom-deep trenches in the surface, which are themselves chiral. acs.org The result is a long-range, highly ordered chiral unit cell covering the entire surface, effectively imprinting chirality onto the metal. acs.org

Chiral Footprint on Ni(110): The significant strain from bitartrate adsorption on Ni(110) is alleviated by a substantial relaxation of the surface nickel atoms. nih.gov This reconstruction leads to the bonding Ni atoms forming a "chiral footprint" on the surface, breaking all local mirror symmetry planes. DFT calculations show that for (R,R)-tartaric acid, one specific chiral footprint is energetically favored over its mirror image, which is sufficient to propagate this single chiral motif across the surface, creating a globally chiral metal surface. nih.gov

Beyond initial adsorption, tartaric acid undergoes further chemical transformations on metal surfaces.

Deprotonation Pathway on Cu(110): The transformation from the initial biacid to the final bitartrate state follows a sequential pathway. The first O-H bond scission to form the monotartrate is the initial, kinetically facile step. nih.gov The rate-controlling step is the subsequent O-H bond scission in the monotartrate to produce the bitartrate species. A concerted reaction where both protons are removed simultaneously is not a viable pathway. nih.gov

Autocatalytic Decomposition on Copper: On Cu(110) and other vicinal copper surfaces, adsorbed tartaric acid layers undergo a thermally induced, autocatalytic decomposition, sometimes referred to as a "surface explosion". acs.orgnih.govrsc.org This complex process is initiated by a slow, irreversible step that creates vacancies in the adsorbed molecular layer. acs.org Once a critical concentration of vacancies is reached, a rapid, vacancy-mediated explosive decomposition dominates, yielding products like CO₂, CO, and H₂. acs.orgrsc.org The explosive step is second-order with respect to the vacancy concentration, meaning its rate accelerates as the reaction proceeds. acs.org

Future Directions and Emerging Research Frontiers in 2r,3r Tartaric Acid Chemistry

Rational Design and Synthesis of Advanced (2R,3R)-Tartaric Acid-Based Chiral Materials

The rational design of chiral materials based on (2R,3R)-tartaric acid focuses on utilizing its inherent stereochemistry to create materials with specific properties, such as those required for enantioselective catalysis, chiral recognition, and advanced optical applications. mdpi.commdpi.comoup.com Researchers are exploring the synthesis of novel tartaric acid derivatives, including chiral amines and tartramides, which can serve as ligands or organocatalysts. mdpi.commdpi.comkirj.ee These derivatives can be incorporated into metal-organic frameworks (MOFs) or other supramolecular structures to create well-defined chiral environments. researchgate.net

For instance, the synthesis of new chiral cyclic 1,2-diacetals from (2R,3R)-(+)-tartaric acid has been described, yielding compounds potentially useful as asymmetric organocatalysts or chiral ligands for metal-catalyzed reactions. mdpi.comresearchgate.net Studies have shown that these tartaric acid-derived compounds can catalyze reactions with high diastereoselectivity. mdpi.com

Table 1: Examples of (2R,3R)-Tartaric Acid-Based Chiral Materials

| Material Type | (2R,3R)-Tartaric Acid Derivative | Potential Application | Key Feature(s) |

| Chiral Amines | Cyclic 1,2-diacetals | Asymmetric organocatalysis, ligands | C2 or C1 symmetry, nitrogen/sulfur donors |

| Tartramides | Long-chain derivatives | Ceramide-like compounds, ion transport | Selective ion complexation/transport |

| Metal-Organic Frameworks | Tartrate ligands | Chiral recognition, catalysis, CPL | Tunable structure, defined chiral environment |

Detailed research findings include the synthesis of C2-symmetrical diamines via amidation or reaction with sodium azide, and C1-symmetrical compounds through reactions like the Appel reaction. mdpi.comresearchgate.net These synthesized chiral amines have shown potential in catalyzing asymmetric Michael additions. mdpi.com The design principles often involve incorporating the tartaric acid unit into rigid or semi-rigid frameworks to control the spatial arrangement of the chiral centers and functional groups, thereby enhancing their performance in chiral applications. acs.org

Development of Novel Asymmetric Methodologies with Enhanced Enantioselectivity

(2R,3R)-Tartaric acid and its derivatives are widely used as chiral sources, auxiliaries, and catalysts in asymmetric synthesis to achieve high enantioselectivity in the production of chiral molecules. nih.govkirj.eenih.gov Future research aims to develop novel methodologies that push the boundaries of enantioselectivity, broaden the scope of reactions amenable to asymmetric catalysis, and improve the efficiency and sustainability of these processes.

Recent studies have demonstrated the utility of (+)-tartaric acid as a catalyst in enantioselective cycloaddition reactions, achieving high enantiomeric ratios and excellent diastereoselectivities. nih.gov The development of new chiral ligands derived from tartaric acid, such as N,N,N',N'-tetrasubstituted tartramides, is being explored for use in asymmetric oxidation reactions. kirj.ee

Table 2: Examples of Asymmetric Reactions Catalyzed or Mediated by (2R,3R)-Tartaric Acid Derivatives

| Reaction Type | (2R,3R)-Tartaric Acid Derivative Used | Enantioselectivity (er) | Diastereoselectivity (dr) | Citation |

| [4+2] Cycloaddition | (+)-Tartaric acid | Up to 98.5:1.5 | >99:1 | nih.gov |

| Asymmetric Michael Addition | Bis-N-methyl-methanamine derivative | Moderate optical purity | 92:8 (syn/anti) | mdpi.com |

| Asymmetric Baeyer–Villiger Oxidation | N-containing tartaric acid derivatives | Preliminary screening | Not specified | kirj.ee |

Research is also focusing on developing transition-metal-free protocols utilizing tartaric acid derivatives as photocatalysts in conjunction with visible light, offering more environmentally friendly approaches to asymmetric synthesis. acs.org The resolution of racemates using dibenzoyl-(2R,3R)-tartaric acid and di-p-toluyl-(2R,3R)-tartaric acid through the formation of diastereomeric complexes is another area of ongoing investigation. researchgate.net

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding

A comprehensive understanding of the reaction mechanisms and the factors governing stereoselectivity in processes involving (2R,3R)-tartaric acid derivatives is crucial for rational design and optimization. Future research will increasingly integrate advanced computational methods with experimental studies to gain deeper insights. researchgate.net

Computational approaches, such as Density Functional Theory (DFT) calculations, can provide detailed information about transition states, reaction pathways, and the interactions between the catalyst, substrate, and reagents. researchgate.net This computational data can complement experimental findings from spectroscopic techniques (e.g., NMR, CD) and X-ray diffraction to elucidate the precise roles of tartaric acid derivatives in asymmetric transformations and the formation of chiral structures. researchgate.netresearchgate.net

For example, combined experimental and computational studies have been used to investigate the mechanism of racemate resolution via coordination complex formation with dibenzoyltartaric acid derivatives. researchgate.net Such integrated approaches can help predict the enantioselectivities of new catalytic systems and guide the design of improved chiral catalysts and ligands.

Bio-inspired Synthesis and Metabolic Engineering of (2R,3R)-Tartaric Acid for Sustainable Production

While (2R,3R)-tartaric acid is naturally abundant, particularly in grapes, exploring bio-inspired synthesis and metabolic engineering offers sustainable alternatives for its production. atamankimya.comfrontiersin.orgmdpi.com This research frontier focuses on understanding and manipulating the biosynthetic pathways of tartaric acid in plants and microorganisms. frontiersin.orgmdpi.com

Research has identified different pathways for tartaric acid biosynthesis in higher plants, primarily involving the breakdown of ascorbic acid. frontiersin.org Understanding the enzymes and genes involved in these pathways is key to metabolic engineering efforts. frontiersin.org

Table 3: Proposed Biosynthetic Pathways of Tartaric Acid in Plants

| Pathway Name | Precursor | Cleavage Site | Key Intermediate (Proposed) |

| Asc C4/C5 Pathway | L-Ascorbate | C4/C5 | Tartaric acid semialdehyde |

| Asc C2/C3 Pathway | L-Ascorbate | C2/C3 | L-Threonic acid |

| D-Gluconic Acid Pathway | D-Gluconic acid | C4/C5 | 5-keto-D-gluconic acid |

Metabolic engineering strategies involve modifying microorganisms or plants to enhance tartaric acid production, potentially utilizing renewable biomass as feedstock. mdpi.com While chemical synthesis routes exist, they can be less environmentally friendly and may involve expensive tartaric acid derivatives. frontiersin.org Bio-based production methods could offer a more sustainable and cost-effective approach.

Exploration of (2R,3R)-Tartaric Acid in New Interdisciplinary Applications (e.g., NLO materials)

The unique properties of (2R,3R)-tartaric acid, including its chirality and ability to form hydrogen-bonded networks, make it a promising candidate for exploration in new interdisciplinary applications beyond traditional uses. scholarsresearchlibrary.comsolubilityofthings.comworldscientific.com One such area is in the development of non-linear optical (NLO) materials. scholarsresearchlibrary.comresearchgate.netscispace.com

Tartaric acid and its salts, particularly in complexes with organic bases or metal ions, have been studied for their NLO properties. scholarsresearchlibrary.comresearchgate.netscispace.com The non-centrosymmetric crystal structures often formed by chiral molecules are essential for second harmonic generation (SHG) and other NLO effects. scholarsresearchlibrary.comresearchgate.net

Research has investigated the NLO properties of molecular complexes involving L-tartaric acid, such as L-tartaric acid-nicotinamide and copper sodium tartrate. scholarsresearchlibrary.comresearchgate.netscispace.com These studies involve crystal growth, structural characterization using techniques like powder X-ray diffraction, and evaluation of NLO activity through SHG measurements. scholarsresearchlibrary.comresearchgate.netscispace.com

Table 4: Examples of (2R,3R)-Tartaric Acid-Based Materials Explored for NLO Applications

| Material | Composition | Crystal System | Space Group | Potential NLO Application | Citation |

| L-Tartaric acid-nicotinamide (LTN) | L-Tartaric acid, Nicotinamide | Monoclinic | Not specified | Frequency conversion | scholarsresearchlibrary.comresearchgate.net |

| Copper Sodium Tartrate (CuNaT) | Copper, Sodium, Tartrate | Monoclinic | P21 | Non-linear optics | scispace.com |

| p-Nitroaniline-L-tartaric acid complex | p-Nitroaniline, L-Tartaric acid | Not specified | Not specified | Second harmonic generation | worldscientific.com |

The formation of intense hydrogen-bonded networks in these complexes is believed to contribute to their NLO properties. worldscientific.com Future research in this area involves the rational design of new tartaric acid co-crystals and metal complexes with tailored structures to enhance NLO coefficients and other desirable properties for applications in photonics and optical technologies. scholarsresearchlibrary.comresearchgate.net

Q & A

Q. How to optimize high-throughput screening for R-tartaric acid co-crystals with enhanced pharmaceutical properties?

- Methodological Answer : Use combinatorial crystallization robots (100+ co-formers/run). Characterize co-crystals via synchrotron PXRD and dynamic vapor sorption. Apply machine learning (random forests) to correlate co-former descriptors with dissolution rates .

Key Methodological Principles from Evidence

- Experimental Design : Ensure replication (≥3 trials) and control confounding variables (e.g., humidity, impurities) .

- Data Validation : Cross-validate results using orthogonal techniques (e.g., HPLC + NMR) and statistical rigor (bootstrapping, ANOVA) .

- Computational Integration : Combine simulations (DFT, molecular dynamics) with experimental data to resolve contradictions .

- Systematic Analysis : Use multivariate statistics and machine learning to identify patterns in high-dimensional data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.